molecular formula C15H14BrFO B8657374 Benzene, 4-(3-bromopropyl)-1-fluoro-2-phenoxy- CAS No. 106014-80-6

Benzene, 4-(3-bromopropyl)-1-fluoro-2-phenoxy-

Cat. No.: B8657374
CAS No.: 106014-80-6
M. Wt: 309.17 g/mol
InChI Key: SLCUTRCDVFYEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 4-(3-bromopropyl)-1-fluoro-2-phenoxy- is a useful research compound. Its molecular formula is C15H14BrFO and its molecular weight is 309.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 4-(3-bromopropyl)-1-fluoro-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 4-(3-bromopropyl)-1-fluoro-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106014-80-6

Molecular Formula

C15H14BrFO

Molecular Weight

309.17 g/mol

IUPAC Name

4-(3-bromopropyl)-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C15H14BrFO/c16-10-4-5-12-8-9-14(17)15(11-12)18-13-6-2-1-3-7-13/h1-3,6-9,11H,4-5,10H2

InChI Key

SLCUTRCDVFYEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)CCCBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5.30 g (0.0215 mole) of 3-(4-fluoro-3-phenoxyphenyl)-1-propanol in 18 ml of dry acetonitrile was added first 3.5 g (0.022 mole) of 1,1'-carbonyldiimidazole and then 13.0 g (0.107 mole) of allyl bromide. After stirring at room temperature for 1.5 hours the reaction mixture was heated at gentle reflux for two hours. The reaction mixture was poured into water, and this mixture was extracted twice with diethyl ether. The combined extracts were washed successively with 10% hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, an aqueous solution of sodium thiosulfate, water, and a saturated aqueous solution of sodium chloride. The organic solution was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure, leaving an oil as a residue. The residue was dissolved in approximately 50 ml of hexane and the solution was filtered through a pad of silica gel. Evaporation of the solvent from the filtrate yielded 4.4 g of 1-bromo-3-(4-fluoro-3-phenoxyphenyl)propane as a colorless oil.
Name
3-(4-fluoro-3-phenoxyphenyl)-1-propanol
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.